molecular formula C22H20N6O2 B11194401 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(3-methylbenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B11194401
M. Wt: 400.4 g/mol
InChI Key: QDOGECXIKCCGRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring, the coupling of the pyridine and imidazole rings, and the final functionalization to introduce the carboxamide group. Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and imidazole derivatives. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like tetrahydrofuran (THF).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

  • 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE
  • 5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-1H-PYRIDIN-2-ONE
  • 2-(1,2,4-OXADIAZOL-5-YL)ANILINES

Uniqueness: 1-[5-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(3-METHYLPHENYL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H20N6O2

Molecular Weight

400.4 g/mol

IUPAC Name

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[(3-methylphenyl)methyl]imidazole-4-carboxamide

InChI

InChI=1S/C22H20N6O2/c1-14-3-2-4-15(9-14)10-24-21(29)18-12-28(13-25-18)19-8-7-17(11-23-19)22-26-20(27-30-22)16-5-6-16/h2-4,7-9,11-13,16H,5-6,10H2,1H3,(H,24,29)

InChI Key

QDOGECXIKCCGRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=CN(C=N2)C3=NC=C(C=C3)C4=NC(=NO4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.